n-Cbz-trans-1,4-cyclohexanediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-aminocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVBZZUMWRXDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933643 | |
| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149423-70-1, 149423-77-8 | |
| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Cbz-trans-1,4-cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs include:
*CHA: Cyclohexanediamine
Physicochemical Properties
- Boiling Point : The Cbz derivative has a predicted boiling point of 409.5°C , significantly higher than trans-1,4-cyclohexanediamine (454.2 K or ~181°C ) due to the Cbz group’s increased molecular weight and polarity .
- Solubility : Trans-1,4-cyclohexanediamine is highly water-soluble, whereas the Cbz-protected analog is likely less polar, favoring organic solvents—a critical factor in synthetic applications .
- pKa : The unprotected trans-1,4-cyclohexanediamine has pKa values of 9.94 and 10.8 , while the cis isomer exhibits lower pKa₁ (6.47 ) due to intramolecular hydrogen bonding . The Cbz group may further modulate acidity, though specific data are unavailable.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of n-Cbz-trans-1,4-cyclohexanediamine that influence its handling in synthetic protocols?
- Answer : The compound (C₁₄H₂₀N₂O₂, MW 248.32) has a predicted density of 1.13 g/cm³ and is slightly soluble in water. Storage under inert gas (N₂ or Ar) at 2–8°C is critical due to its air sensitivity. Its basicity (pKa ~12.23) affects reaction conditions, particularly in acid-catalyzed steps. These properties necessitate controlled environments for handling and storage to prevent degradation .
Q. How is this compound synthesized and purified for polymer chemistry applications?
- Answer : A representative synthesis involves reacting itaconic acid (0.07 mol) with trans-1,4-cyclohexanediamine (0.01 mol) at 170°C in a melt phase for 2–6 hours. The product is recrystallized from water, yielding white solids (62% yield). For dimethyl-ester derivatives (e.g., t-CH-BPDA-dm), methanol reflux with dimethyl itaconate (2.5:1 molar ratio) is used, followed by crystallization or column chromatography for rigid vs. flexible diamine derivatives .
Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?
- Answer : Nuclear Magnetic Resonance (NMR) is primary for structural confirmation, particularly for monitoring carbamate (Cbz) and cyclohexane backbone protons. Thermal stability is assessed via thermogravimetric analysis (TGA), while purity is validated by GC (>98%). Solubility in methanol (near transparency) ensures compatibility with solution-phase characterization .
Advanced Research Questions
Q. How does the stereochemistry of this compound affect its reactivity in supramolecular polymerization?
- Answer : The trans isomer shows limited efficiency in cross-linking reactions compared to cis-1,4-cyclohexanediamine. For example, in S-NDI₂ supramolecular polymers, the trans isomer forms monoadducts and dimers instead of cross-linked networks due to steric mismatches between amine moieties and polymer units. DFT studies confirm that the residual amine group faces away from reactive sites, hindering polymerization .
Q. What methodological considerations are critical when using this compound in biobased polyester synthesis?
- Answer : Key factors include:
- Stoichiometric ratios : A 2.5:1 excess of dimethyl itaconate ensures complete reaction with rigid diamines.
- Purification : Rigid derivatives (e.g., t-CH-BPDA-dm) crystallize upon cooling, while flexible isomers require chromatography.
- Catalysts : Ti(IV) isopropoxide and Irganox 1010 are used for polycondensation to enhance thermal stability and molecular weight .
Q. How does the conformation of this compound influence its adsorption on semiconductor surfaces?
- Answer : On Ge(100)-2×1 surfaces, the trans isomer adopts a twist-boat conformation, leading to preferential N–Ge dative bonding over N–H dissociation. XPS and IR spectroscopy reveal 60% dative bonding vs. 40% covalent bonding, attributed to strain minimization in the cyclohexane backbone. This contrasts with cis isomers, which favor dissociative adsorption .
Q. What role does this compound play in enhancing perovskite solar cell efficiency?
- Answer : As a spacer in Dion–Jacobson phase perovskites, the trans-1,4-cyclohexanediamine backbone improves charge transport by aligning layers slantwise, reducing recombination losses. Devices using this spacer achieve PCEs >20%, attributed to enhanced crystallinity and reduced defect density .
Q. How is it utilized in nitrogen-rich covalent organic frameworks (COFs)?
- Answer : Under solvothermal conditions (250°C, 3 days), polyamide COFs (e.g., CAF-1) are synthesized via condensation with 1,3,5-tricarboxybenzene. The rigid trans-cyclohexane backbone enhances framework stability, yielding BET surface areas >500 m²/g, suitable for gas storage or catalysis .
Data Contradictions and Resolutions
- Reactivity in Cross-Linking : shows trans-1,4-cyclohexanediamine's inefficiency in supramolecular cross-linking, while highlights its utility in rigid polyesters. This discrepancy arises from differing reaction mechanisms (thermally driven polycondensation vs. ambient supramolecular assembly). Researchers must tailor reaction conditions to the desired application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
